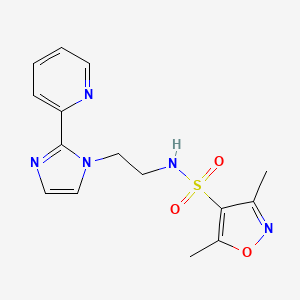
3,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Dimethyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-sulfonamide, identified by CAS number 2034586-95-1, is a synthetic compound that exhibits diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.
- Molecular Formula : C₁₅H₁₇N₅O₃S
- Molecular Weight : 347.4 g/mol
- Structure : The compound features an isoxazole ring, a pyridine moiety, and an imidazole group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with isoxazole and imidazole structures often possess significant antimicrobial properties. A study highlighted that derivatives containing isoxazole rings showed notable antibacterial activity against various pathogens. Specifically, compounds similar to this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives with similar structural features were tested against several cancer cell lines. The results indicated that certain isoxazole derivatives exhibited cytotoxic effects by inducing apoptosis in cancer cells through mechanisms involving caspase activation .
Case Study: Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of isoxazole derivatives on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, it was found that compounds with modifications similar to this compound showed IC50 values ranging from 5 to 25 µM, indicating significant growth inhibition .
Table 2: IC50 Values for Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 22.47 |
| Compound D | HCT116 | 16.00 |
| This compound | MDA-MB-231 | TBD |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated. Isoxazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediating anti-inflammatory pathways. In vitro studies demonstrated that these compounds reduced the expression of TNF-alpha and IL-6 in activated macrophages .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
- Isoxazole Ring : Contributes to the antimicrobial and anticancer properties.
- Pyridine Moiety : Enhances solubility and bioavailability.
- Imidazole Group : Plays a crucial role in modulating biological interactions.
特性
IUPAC Name |
3,5-dimethyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-14(12(2)23-19-11)24(21,22)18-8-10-20-9-7-17-15(20)13-5-3-4-6-16-13/h3-7,9,18H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPWUHHQZMWDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














